molecular formula C15H23NO2Si B027121 (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone CAS No. 149140-54-5

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone

Cat. No.: B027121
CAS No.: 149140-54-5
M. Wt: 277.43 g/mol
InChI Key: FZWHCVWKYWKZHE-UONOGXRCSA-N
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Description

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone is a β-lactam compound with a unique structure that includes a triethylsilyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone typically involves the reaction of a β-lactam precursor with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone can undergo various chemical reactions, including:

    Oxidation: The triethylsilyl group can be oxidized to form silanols or siloxanes.

    Reduction: The β-lactam ring can be reduced to form the corresponding amine.

    Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Amines.

    Substitution: Various substituted β-lactams depending on the nucleophile used.

Scientific Research Applications

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone involves its interaction with biological targets such as enzymes. The β-lactam ring can inhibit the activity of enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of β-lactam antibiotics, which inhibit bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-2-Oxo-4-phenyl-3-[(triethylsilyl)oxy]azetidine-1-carboxylate: A similar β-lactam compound with a carboxylate group instead of a ketone.

    (3R,4S)-3-[(Trimethylsilyl)oxy]-4-phenyl-2-azetidinone: A compound with a trimethylsilyl group instead of a triethylsilyl group.

Uniqueness

(3R,4S)-3-[(Triethylsilyl)oxy]-4-phenyl-2-azetidinone is unique due to its specific combination of a triethylsilyl group and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active molecules .

Properties

IUPAC Name

(3R,4S)-4-phenyl-3-triethylsilyloxyazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2Si/c1-4-19(5-2,6-3)18-14-13(16-15(14)17)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWHCVWKYWKZHE-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[Si](CC)(CC)O[C@@H]1[C@@H](NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445487
Record name (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149140-54-5
Record name (3R,4S)-4-Phenyl-3-[(triethylsilyl)oxy]azetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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